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Compound of Interest

Compound Name:
Keto-D-fructose phthalazin-1-

ylhydrazone

Cat. No.: B15549316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phthalazin-1-ylhydrazone scaffold has emerged as a privileged structure in medicinal

chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide

provides a comparative analysis of the efficacy of various phthalazin-1-ylhydrazone and related

phthalazin-1(2H)-one derivatives, focusing on their anticancer, antimicrobial, and anti-

inflammatory properties. The data presented is collated from recent studies to aid in structure-

activity relationship (SAR) analysis and guide future drug discovery efforts.

Anticancer Activity
Phthalazinone derivatives have demonstrated significant potential as anticancer agents, with

many exhibiting potent cytotoxicity against various cancer cell lines. A key mechanism of action

for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), a critical regulator of angiogenesis.

Comparative Efficacy of Anticancer Phthalazinone
Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected

phthalazinone derivatives against different human cancer cell lines.
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Compound
ID

Structure
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) of
Ref.

12b

4-benzyl-2-

(3-(N'-(4-

chlorobenzyli

dene)hydrazi

nyl)-3-

oxopropyl)pht

halazin-

1(2H)-one

HCT-116

(Colon)
0.32 Sorafenib 3.23[1]

13c

2-(3-(N'-(4-

methoxybenz

ylidene)hydra

zinyl)-3-

oxopropyl)-4-

benzylphthala

zin-1(2H)-one

HCT-116

(Colon)
0.64 Sorafenib 3.23[1]

9c

2-(3-

hydrazinyl-3-

oxopropyl)-4-

benzylphthala

zin-1(2H)-one

HCT-116

(Colon)
1.58 Sorafenib 3.23[1]

12d

2-(2-(N'-(4-

chlorobenzyli

dene)hydrazi

nyl)-2-

oxoethyl)-4-

benzylphthala

zin-1(2H)-one

MDA-MB-231

(Breast)
0.57 Erlotinib 1.02[2]

11d

2-(2-

hydrazinyl-2-

oxoethyl)-4-

benzylphthala

zin-1(2H)-one

MDA-MB-231

(Breast)
0.92 Erlotinib 1.02[2]
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12c

2-(2-(N'-(4-

methoxybenz

ylidene)hydra

zinyl)-2-

oxoethyl)-4-

benzylphthala

zin-1(2H)-one

MDA-MB-231

(Breast)
1.89 Erlotinib 1.02[2]

11d

2-(2-

hydrazinyl-2-

oxoethyl)-4-

benzylphthala

zin-1(2H)-one

MCF-7

(Breast)
2.1 Erlotinib 1.32[3]

6g

S-propargyl

2-(1-oxo-4-

phenylphthal

azin-2(1H)-

yl)ethanethio

hydrazonoate

MCF-7

(Breast)
7.64 Cisplatin 13[4]

9a

2-(2-

aminoethyl)-4

-

phenylphthal

azin-1(2H)-

one

derivative

NCI-H460

(Lung)
7.36 - -[4]

9d

2-(2-

aminoethyl)-4

-(4-

chlorophenyl)

phthalazin-

1(2H)-one

derivative

NCI-H460

(Lung)
7.77 - -[4]

9b 2-(2-

aminoethyl)-4

-(4-

NCI-H460

(Lung)

8.49 - -[4]
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methylphenyl

)phthalazin-

1(2H)-one

derivative

16b

{4-[4-(1,3-

Dioxo-1,3-

dihydro-

isoindol-2-yl)-

phenyl]phthal

azin-1-yloxy}-

acetic acid

hydrazide

derivative

MCF-7

(Breast)
50 µg/ml - -[5]

18

2-(4-{4-[2-

(3,5-

Dimethyl-

pyrazol-1-

yl)-2-oxo-

ethoxy]-

phthalazin-1-

yl}-phenyl)-

isoindole-1,3-

dione

MCF-7

(Breast)
70 µg/ml - -[5]

Note: Direct comparison of IC50 values across different studies should be done with caution

due to variations in experimental conditions.

VEGFR-2 Inhibition
Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2.
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Compound
ID

% Inhibition
of VEGFR-2

IC50 (µM)
Reference
Compound

% Inhibition
of Ref.

IC50 (µM) of
Ref.

12b 95.2 17.8 Sorafenib 94.7 32.1[1]

13c 96.4 19.8 Sorafenib 94.7 32.1[1]

9c 92.4 21.8 Sorafenib 94.7 32.1[1]

Signaling Pathway
The inhibition of VEGFR-2 by phthalazinone derivatives blocks the downstream signaling

cascade that promotes angiogenesis, cell proliferation, and survival.

VEGF

VEGFR-2

Binds

PLCγ
Activates

Phthalazin-1-ylhydrazone
Derivative

Inhibits

PKC Raf MEK ERK Cell Proliferation,
Angiogenesis, Survival

Click to download full resolution via product page

VEGFR-2 signaling pathway inhibition.

Antimicrobial Activity
Phthalazin-1-ylhydrazone derivatives have also been investigated for their activity against a

range of bacterial and fungal pathogens.

Comparative Efficacy of Antimicrobial Phthalazinone
Derivatives
The following table summarizes the antimicrobial activity of selected derivatives, presented as

the diameter of the zone of inhibition in millimeters.
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Compound
ID

Structure
S. aureus
(mm)

E. coli (mm)
C. albicans
(mm)

A. flavus
(mm)

4

2-Allyl-4-(3-

chloro-4-

methylphenyl

)phthalazin-

1(2H)-one

12 14 13 -[6]

5

2-Benzoyl-4-

(3-chloro-4-

methylphenyl

)phthalazin-

1(2H)-one

13 11 12 -[6]

6

2-(2-

Hydroxyethyl)

-4-(3-chloro-

4-

methylphenyl

)phthalazin-

1(2H)-one

14 12 11 -[6]

9

2-(2-

Aminoethyl)-4

-(3-chloro-4-

methylphenyl

)phthalazin-

1(2H)-one

11 13 14 -[6]

16

4-(Pyren-1-

ylmethyl)-1-

(β-D-

glucopyranos

ylthio)phthala

zine

15 13 14 12[7]

18 4-(Pyren-1-

ylmethyl)-1-

(β-D-

14 12 13 11[7]
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galactopyran

osylthio)phth

alazine

20

4-(Pyren-1-

ylmethyl)-1-

(β-D-

ribofuranosylt

hio)phthalazi

ne

13 11 12 10[7]

26a

Se-(4-(Pyren-

1-

ylmethyl)phth

alazin-1-yl)

2,3,4,6-tetra-

O-acetyl-1-

seleno-β-D-

glucopyranosi

de

16 14 15 13[7]

33a

4-(Pyren-1-

ylmethyl)-2-

(2,3,4-tri-O-

acetyl-β-D-

ribofuranosyl)

phthalazin-

1(2H)-selone

17 15 16 14[7]

Note: Inhibition zone diameter is a qualitative measure of antimicrobial activity. MIC (Minimum

Inhibitory Concentration) values provide quantitative data. Some studies have reported MIC

values for phthalazine derivatives in the range of 3.125 to 200 µg/mL against various bacteria.

[8]

Anti-inflammatory Activity
Certain phthalazin-1-ylhydrazone derivatives have shown promising in vivo anti-inflammatory

activity in carrageenan-induced rat paw edema models.
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Comparative Efficacy of Anti-inflammatory Hydrazone
Derivatives

Compound ID Structure
% Inhibition of
Edema

Reference
Compound

% Inhibition of
Ref.

27h

2-(2-(2-(4-

chlorobenzyliden

e)hydrazinyl)-2-

oxoethyl)benzoic

acid

64.0
Diclofenac

Sodium
68.0[9]

27e

2-(2-(2-(4-

hydroxybenzylide

ne)hydrazinyl)-2-

oxoethyl)benzoic

acid

61.4
Diclofenac

Sodium
68.0[9]

27d

2-(2-(2-(4-

methoxybenzylid

ene)hydrazinyl)-2

-

oxoethyl)benzoic

acid

58.6
Diclofenac

Sodium
68.0[9]

Compound 1 (20

mg/kg)

N-

pyrrolylcarbohydr

azide

Significant

reduction at 2nd

and 3rd hours

Diclofenac

Sodium

Consistently low

edema[10][11]

Compound 1A

(20 mg/kg)

Pyrrole

hydrazone

derivative

Significant

reduction at 2nd,

3rd, and 4th

hours

Diclofenac

Sodium

Consistently low

edema[10][11]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings.
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In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Seed cells in 96-well plate

Treat cells with phthalazinone
derivatives at various concentrations

Incubate for 24-48 hours

Add MTT solution to each well

Incubate for 2-4 hours
(Formazan crystal formation)

Add solubilization solution
(e.g., DMSO, isopropanol)

Measure absorbance at ~570 nm
using a microplate reader

Calculate IC50 values

Click to download full resolution via product page
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Workflow for the MTT cytotoxicity assay.

Protocol:

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well

and incubate overnight to allow for cell attachment.

Compound Treatment: Treat the cells with serial dilutions of the phthalazinone derivatives

and a vehicle control.

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2

atmosphere.[12]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for an additional 2-4 hours.[13][14]

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the

formazan crystals.[12][14]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of

approximately 570 nm using a microplate reader.[12]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is

determined.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion
Method)
This method assesses the susceptibility of microorganisms to antimicrobial agents.

Protocol:

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.
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Disc Application: Place paper discs impregnated with a known concentration of the

phthalazinone derivative onto the agar surface.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc

where microbial growth is inhibited.[15][16] The size of the zone is indicative of the

antimicrobial activity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced
Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of

compounds.

Protocol:

Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac sodium), and

test groups receiving different doses of the phthalazinone derivatives.

Compound Administration: Administer the test compounds and the standard drug orally or

intraperitoneally.

Edema Induction: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into

the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4

hours) after carrageenan injection using a plethysmometer.

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to

the control group.[9][10][11]

This comparative guide highlights the significant therapeutic potential of phthalazin-1-

ylhydrazone derivatives. The presented data and protocols can serve as a valuable resource

for researchers in the field of drug discovery and development, facilitating the design and

synthesis of new, more potent, and selective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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